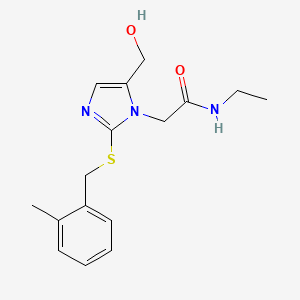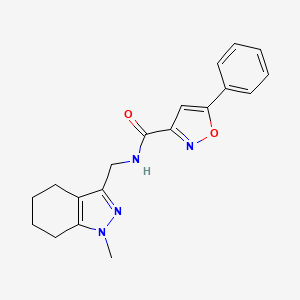
2-bromo-N-methyl-N-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-methyl-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 1340485-90-6 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 2-bromo-N-methyl-N-(4-methylphenyl)butanamide . The InChI code for this compound is 1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide can be represented by the InChI code 1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.Aplicaciones Científicas De Investigación
Chemical Behavior and Kinetics
A study explored the chemical behavior and kinetics of substituted 4-chloro-N-phenylbutanamides, leading to insights into the formation and decomposition of substituted 1-phenylpyrrolidin-2-ones. This research highlights the process of ring closure and subsequent hydrolysis to substitution derivatives, providing valuable data on kinetic measurements and reaction mechanisms, applicable to the broader class of compounds including 2-bromo-N-methyl-N-(4-methylphenyl)butanamide (Sedlák et al., 2002).
Xanthine Oxidase Inhibitory Properties
Another study focused on the xanthine oxidase (XO) inhibitory properties of noncyclic N-(α-bromoacyl)-α-amino esters. Despite the lack of significant inhibitory effect against XO in vitro, the study offers a comprehensive understanding of the molecular structure's impact on biological activity, contributing to the design of future pharmaceuticals and research on enzyme inhibition (Smelcerovic et al., 2016).
Spectroscopic and Structural Analysis
Research on the vibrational spectral study of analogues to 2-bromo-N-methyl-N-(4-methylphenyl)butanamide, such as 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, offers insights into molecular properties, vibrational mode couplings, and the structural interpretation of these compounds. This study enhances the understanding of molecular isomerization and interactions, facilitating the development of new materials and drugs (Viana et al., 2016).
Synthesis and Applications in Material Science
The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide showcases its potential as a fluorescent ATRP initiator in polymerizations, indicating applications in material science for the development of new polymeric materials. This research bridges the gap between organic synthesis and polymer science, paving the way for novel materials with specific properties (Kulai & Mallet-Ladeira, 2016).
Propiedades
IUPAC Name |
2-bromo-N-methyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCSIKFZUJVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1=CC=C(C=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-methyl-N-(4-methylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B2773829.png)


![2-[3-(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetonitrile](/img/structure/B2773834.png)

![N-[2-(4-fluorophenoxy)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2773839.png)
![N-[(1-Benzyl-3-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2773840.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2773842.png)
![3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2773843.png)

![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide](/img/structure/B2773849.png)
